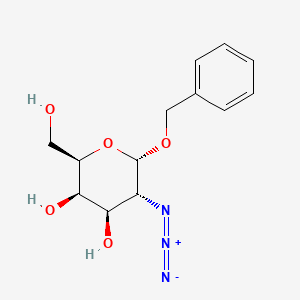

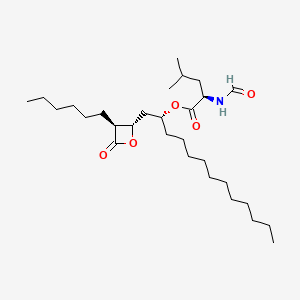

Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

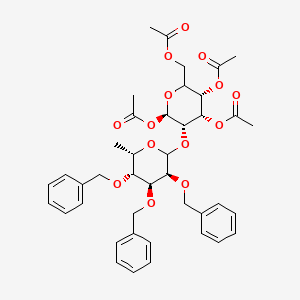

“Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside” is a chemical compound that has been extensively applied in the biomedical sector . It’s also known as “Benzyl-α-GalNAc” and is an inhibitor of mucin synthesis . It inhibits glucosamine labeling, a marker of mucin synthesis, in Caco-2, HT-29, and T84 colon cancer cells .

Molecular Structure Analysis

The molecular formula of “Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside” is C15H21NO6 . Its average mass is 311.330 Da and its monoisotopic mass is 311.136902 Da .Chemical Reactions Analysis

“Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside” is known to inhibit glucosamine labeling, a marker of mucin synthesis, in various colon cancer cells . It also enhances cell death induced by 5-fluorouracil in Capan-1 and HPAF-II cells .Physical And Chemical Properties Analysis

“Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside” is a white to off-white powder . It is soluble in methanol . The compound has a melting point of 204-208 °C .Aplicaciones Científicas De Investigación

Application in HIV Research

Field

Virology, specifically HIV research. Summary: This compound has been used to study the effects of O-glycosylation on HIV replication. It was found that inhibiting O-glycosylation during HIV in vitro replication could affect HIV infectivity and replication rates . Methods: The compound was used to pretreat and culture PHA-blast target cells. The effects on HIV-infected cells, the amount of HIV p24 protein, and the viral particles in culture supernatants were then measured . Results: The treatment increased the percentage of HIV-infected cells, the per-cell amount of HIV p24 protein, and the viral particles in culture supernatants compared to cultures without the compound .

Application in Glycoprotein Targeting

Field

Biochemistry, specifically glycoprotein targeting. Summary: This compound has been used as an inhibitor of O-linked glycosylation in a variety of cell lines. It also inhibits 2,3 (O)-sialyltransferase and disrupts glycoprotein targeting in HT-29 cells . Methods: The compound was used to treat cell lines and the effects on glycoprotein targeting were then measured . Results: The treatment disrupted glycoprotein targeting in HT-29 cells .

Application in Structural Studies

Field

Structural biology. Summary: This compound, a benzyl derivative of 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-A-D-galactopyranoside, may be used in structural studies on the Lewis lec antigen . Methods: The compound was used in structural studies to understand the structure of the Lewis lec antigen . Results: The studies provided insights into the structure of the Lewis lec antigen .

Direcciones Futuras

Propiedades

IUPAC Name |

(2R,3R,4R,5R,6S)-5-azido-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c14-16-15-10-12(19)11(18)9(6-17)21-13(10)20-7-8-4-2-1-3-5-8/h1-5,9-13,17-19H,6-7H2/t9-,10-,11+,12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPDOBJGGCDISD-LBELIVKGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1141125.png)

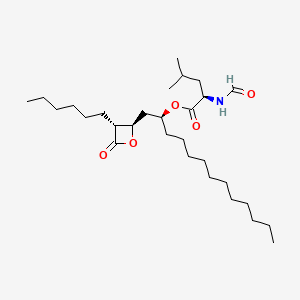

![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)